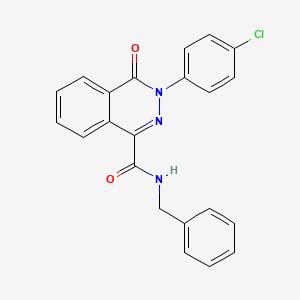
N-benzyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a useful research compound. Its molecular formula is C22H16ClN3O2 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-benzyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C22H16ClN3O2
- Molecular Weight : 389.84 g/mol
- CAS Number : 320417-85-4
- Purity : >90%
The compound features a phthalazine core with a benzyl and a 4-chlorophenyl substituent, which may influence its biological properties through various mechanisms.
Research indicates that this compound exhibits multiple biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The following sections detail specific actions observed in various studies.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a significant anti-inflammatory effect .
Analgesic Effects
The analgesic properties of this compound were evaluated using animal models. In one study, the compound demonstrated significant pain relief in the abdominal constriction test, which is commonly used to assess analgesic efficacy. The observed effects were comparable to those of established analgesics .
Structure-Activity Relationship (SAR)
A systematic exploration of the structure-activity relationship (SAR) has been conducted to identify which functional groups contribute most significantly to the biological activity of this compound. Key findings include:
| Substituent | Activity Impact |
|---|---|
| Benzyl group | Enhances lipophilicity and receptor binding affinity |
| 4-Chlorophenyl | Increases anti-inflammatory potency |
| Carbonyl group | Critical for maintaining biological activity |
Case Study 1: Analgesic Efficacy
In a controlled study involving mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in pain response, with the highest dose achieving a 70% reduction compared to control groups treated with saline .
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's ability to modulate inflammatory responses in human cell lines. The results showed that treatment with this compound led to a significant decrease in interleukin-6 (IL-6) production, further supporting its role as an anti-inflammatory agent .
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-10-12-17(13-11-16)26-22(28)19-9-5-4-8-18(19)20(25-26)21(27)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLZXJVCZMWSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














